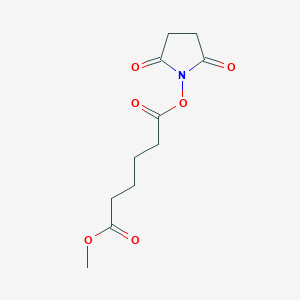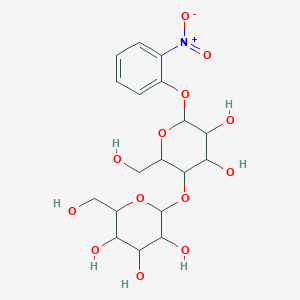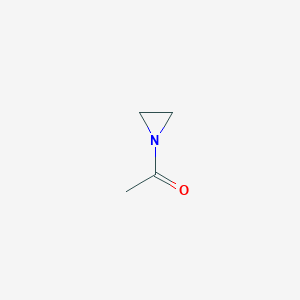
Methyl N-Succinimidyl Adipate
Overview
Description
Synthesis Analysis
MNSA and related succinimidyl carbamate derivatives are synthesized from N-protected α-amino acids and dipeptides. These compounds serve as precursors for a variety of chemical structures, including 1,3,5-triazepan-2,6-diones, which are conformationally constrained dipeptide mimetics. Techniques such as ultrasound have accelerated the synthesis of these derivatives, highlighting the efficiency and innovation in modern synthetic methods (Fischer et al., 2007); (Sureshbabu et al., 2008).
Molecular Structure Analysis
The molecular structure of MNSA and its derivatives is characterized by the presence of the succinimidyl group, which plays a crucial role in their reactivity and applications. Structural analyses, including NMR studies, have revealed that these compounds can adopt folded conformations in solution, influencing their chemical behavior and potential applications in the synthesis of complex molecules (Fischer et al., 2007).
Chemical Reactions and Properties
MNSA and its derivatives are versatile in chemical reactions, serving as intermediates for the synthesis of peptidyl ureas, ureido-peptides, and other complex structures. Their reactivity with amines and amino acids allows for the construction of diverse chemical entities, demonstrating their importance in peptide and protein engineering (Sureshbabu et al., 2006).
Physical Properties Analysis
The physical properties of MNSA derivatives, such as solubility and stability, are critical for their application in chemical synthesis. These properties are influenced by the molecular structure and the presence of protective groups, which can be tailored to enhance reactivity and selectivity in various chemical contexts (Garg et al., 1993).
Chemical Properties Analysis
The chemical properties of MNSA derivatives, including reactivity patterns and the ability to form stable conjugates with proteins and peptides, are fundamental to their utility in bioconjugation and labeling applications. These compounds exhibit selective reactivity towards amino groups, enabling the modification of biomolecules for research and therapeutic purposes (Carlsson et al., 1978).
Scientific Research Applications
Carlsson, J., Drevin, H., & Axén, R. (1978) demonstrated that N-succinimidyl 3-(2-pyridyldithio)propionate enables thiolation of proteins and reversible protein-protein conjugation, facilitating new possibilities in biochemical and pharmaceutical research (Carlsson, Drevin, & Axén, 1978).
Fischer, L., et al. (2007) found that Succinimidyl carbamate derivatives from N-protected α-amino acids and dipeptides can be used for synthesizing ureidopeptides and oligourea/peptide hybrids, contributing to advances in molecular synthesis (Fischer et al., 2007).
Sam, S., et al. (2010) discovered that EDC/NHS activation of carboxyl-terminated alkyl chains on modified porous silicon surfaces can be optimized to produce pure succinimidyl ester-terminated surfaces, potentially applicable in biosensors and drug delivery systems (Sam et al., 2010).
Garg, P., et al. (1993) identified that MATE, a radioiodination agent for monoclonal antibodies, shows promise for improved biodistribution in the kidney and thyroid compared to other methods (Garg, Garg, & Zalutsky, 1993).
Sureshbabu, V., et al. (2008) demonstrated the ultrasound-accelerated synthesis of O-succinimidyl-(tert-Butoxycarbonylamino)methyl carbamates from α-amino acids, efficiently producing ureidodipeptides (Sureshbabu, Sudarshan, & Kantharaju, 2008).
Paquet, A., & Bergeron, M. (1982) explored the formation of unusual side-products from succinimidyl esters of fatty acids during the acylation of amino acids, leading to new compounds like succinohydroxamic decanoic anhydride (Paquet & Bergeron, 1982).
Safety and Hazards
“Methyl N-Succinimidyl Adipate” should be handled with care. It should be avoided from contact with skin, eyes, and respiratory tract . In case of contact, it is advised to rinse immediately with plenty of water and seek medical help . The compound should be stored in a cool, dry place, away from fire sources and oxidizing agents .
Mechanism of Action
Target of Action
Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .
Mode of Action
MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .
Biochemical Pathways
The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it affects .
Result of Action
The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .
Action Environment
The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .
properties
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXDBSWYJDHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403493 | |
| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118380-06-6 | |
| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)


![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)







